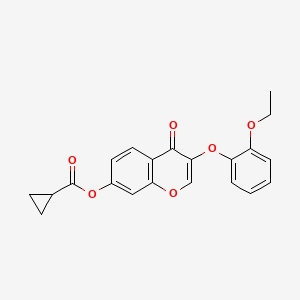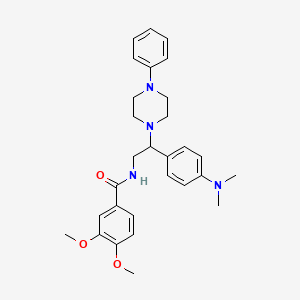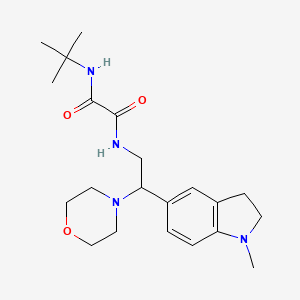
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains several functional groups including an ethoxy group, a phenoxy group, a chromenone group, and a cyclopropanecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxy and phenoxy groups would contribute to the polarity of the molecule, while the chromenone and cyclopropanecarboxylate groups would add significant structural complexity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chromenone group could potentially undergo nucleophilic addition reactions at the carbonyl group. The cyclopropanecarboxylate group could also participate in various reactions, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ethoxy and phenoxy groups could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis of Chromene Derivatives
The synthesis of chromene derivatives is a significant area of research due to their promising medicinal properties. Boominathan et al. (2011) developed an efficient one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method relies on a tandem Michael addition–cyclization reaction starting with structurally diverse cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile, offering a variety of 4H-chromenes under solvent-free conditions Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V. (2011). Tetrahedron.
Applications in Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant potential of chromene derivatives has been explored by various researchers. For example, Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene derivatives, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of chromene derivatives in developing new antimicrobial and antioxidant agents Raghavendra, K., Renuka, N., Kameshwar, V.H., Srinivasan, B., Kumar, K.A., & Shashikanth, S. (2016). Bioorganic & medicinal chemistry letters.
Novel Synthesis Approaches
Innovative synthesis approaches for chromene derivatives have also been reported. For instance, Gong et al. (2014) described a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene through the intermediate cyclopropenes of 3-diazochroman-4-one and phenylacetylene. This method offers a versatile route to synthesize furochromene derivatives with potential biological activities Gong, J., Zhao, Z., Zhang, F., Wu, S., Yan, G., Quan, Y., & Ma, B. (2014). Organic letters.
Potential Antitumor Agents
The search for potent antitumor agents led to the discovery of chromene derivatives with significant antiproliferative activities. Yin et al. (2013) synthesized S14161 analogues, identifying 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro, showcasing the potential of chromene derivatives in cancer therapy Yin, S., Shi, M., Kong, T., Zhang, C., Han, K., Cao, B., Zhang, Z., Du, X., Tang, L., Mao, X., & Liu, Z. (2013). Bioorganic & medicinal chemistry letters.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-2-24-16-5-3-4-6-17(16)27-19-12-25-18-11-14(9-10-15(18)20(19)22)26-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYNNJLMQLQNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)


![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)
